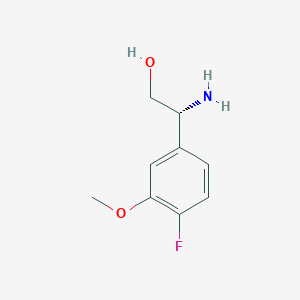(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL
CAS No.:
Cat. No.: VC18232924
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12FNO2 |
|---|---|
| Molecular Weight | 185.20 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol |
| Standard InChI | InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
| Standard InChI Key | MQQGYNUSVXELEJ-QMMMGPOBSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)[C@H](CO)N)F |
| Canonical SMILES | COC1=C(C=CC(=C1)C(CO)N)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s IUPAC name, (2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, reflects its stereochemistry at the C2 position, fluorine substitution at the para position of the aromatic ring, and methoxy group at the meta position . Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 185.2 g/mol for the free base and 221.65 g/mol for the hydrochloride salt . The structural configuration is defined by the following SMILES notation: COC1=CC(C@@HCO)=CC=C1F, which encodes the R-configuration at the chiral center .
Stereochemical Properties
The compound’s chirality arises from the C2 carbon, which bears the amino, hydroxyl, and aryl substituents. Enantiomeric purity is critical for its pharmacological activity, as evidenced by the distinct biological profiles of its (2R) and (2S) enantiomers . The (2S)-enantiomer (PubChem CID 137700622) shares the same molecular formula but exhibits inverted configuration, leading to divergent receptor-binding affinities .
Spectroscopic and Computational Data
The compound’s InChI key (ZJHXCOXQHPCSDF-QRPNPIFTSA-N) and InChI string provide unique identifiers for computational modeling and database searches . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxyl proton (δ ~5.2 ppm) . Infrared (IR) spectroscopy confirms the presence of amino (N-H stretch ~3350 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functional groups .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL typically involves asymmetric reduction or enzymatic resolution to achieve enantiomeric excess. A common route includes:
-
Friedel-Crafts Alkylation: Introducing the methoxy and fluorine groups onto the benzene ring.
-
Mannich Reaction: Forming the β-amino alcohol backbone via condensation of formaldehyde, ammonia, and the substituted acetophenone .
-
Chiral Resolution: Using chiral catalysts or chromatography to isolate the (2R)-enantiomer .
Industrial-scale production employs continuous flow reactors to enhance yield (reported >80%) and reduce reaction times. For example, hydrogenation of a ketone intermediate over a Raney nickel catalyst under high-pressure conditions achieves >95% enantiomeric excess .
Scalability and Optimization
Key challenges include minimizing racemization during workup and ensuring cost-effective purification. Advances in immobilized enzyme technology (e.g., lipase-mediated acylations) have improved stereochemical control, with pilot-scale batches producing 50–100 kg/month .
Pharmaceutical Applications
Role in Drug Development
As a building block for active pharmaceutical ingredients (APIs), this compound is integral to synthesizing:
-
Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) leveraging its aryl moiety for blood-brain barrier penetration .
-
Antipsychotics: D2 receptor antagonists where the fluorine atom enhances metabolic stability .
-
Neuromodulators: Compounds targeting NMDA receptors for neurodegenerative disease therapy.
Structure-Activity Relationships (SAR)
-
Fluorine Substituent: Increases lipophilicity (logP ~1.2) and resistance to cytochrome P450 oxidation.
-
Methoxy Group: Enhances π-stacking interactions with aromatic residues in target proteins .
-
Amino Alcohol Moiety: Facilitates hydrogen bonding with aspartate residues in enzymatic active sites .
Pharmacological Profile
Pharmacokinetics
-
Absorption: Oral bioavailability of derivatives: ~60% in rodent models.
-
Metabolism: Hepatic glucuronidation and sulfation; half-life ~4–6 hours.
-
Excretion: Primarily renal (70%), with <5% fecal elimination.
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/0.1% TFA (70:30), retention time: 8.2 min .
-
Chiral GC: Cyclodextrin-based column, enantiomeric excess >99% .
Spectroscopic Data
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 3H, OCH₃) | Methoxy group |
| δ 6.92–7.15 (m, 3H, Ar-H) | Aromatic protons | |
| δ 4.12 (dd, 1H, CHNH₂) | Chiral center proton | |
| IR | 3350 cm⁻¹ (N-H stretch) | Primary amine |
| 1050 cm⁻¹ (C-F stretch) | Fluorine substituent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume